molecular formula C11H12ClN3 B8634388 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B8634388
M. Wt: 221.68 g/mol
InChI Key: RCHFYPZTJWDZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7-3-4-9(12)6-10(7)15-11(13)5-8(2)14-15/h3-6H,13H2,1-2H3

InChI Key

RCHFYPZTJWDZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-chloro-2-methylphenyl)hydrazine hydrochloride (1.49 g, 7.72 mmol, 1.00 equiv) in ethanol (8 mL) was added hydrogen chloride (4.0 mL, 20 mmol, 2 equiv, 5 M aqueous solution) and 3-aminocrotonitrile (0.664 g, 8.09 mmol, 1.05 equiv). The reaction mixture was stirred at 80° C. for 16 hours and then brought to neutral pH with saturated aqueous sodium bicarbonate solution. The resultant solution was extracted twice with dichloromethane, and the combined extracts were dried over magnesium sulfate, filtered, and concentrated to yield 1.41 g (82%) of 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, which was carried forward without further purification. LCMS (ESI) m+H=222.2; 1H NMR (400 MHz, DMSO-d6) δ: 7.39 (d, 1H), 7.37 (d, 1H), 7.25 (s, 1H), 5.22 (s, 1H), 5.00 (s, 2H), 2.04 (overlapping s and s, 6H).
Quantity
1.49 g
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reactant
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4 mL
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reactant
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0.664 g
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reactant
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8 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of (5-chloro-2-methylphenyl)hydrazine hydrochloride (1.49 g, 7.72 mmol, 1 eq) in 8 mL ethanol was added hydrogen chloride (4.0 mL of a 5 M aqueous solution, 20 mmol, 2 eq) and 3-aminocrotonitrile (0.664 g, 8.09 mmol, 1.05 eq). The reaction mixture was stirred at 80° C. for 16 hours and then brought to neutral pH with saturated aqueous sodium bicarbonate. The resulting solution was extracted twice with dichloromethane, and the combined extracts were dried over magnesium sulfate and concentrated to give 1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, which was carried forward without further purification. LCMS (ESI) m+H=222.2; 1H NMR (400 MHz, DMSO-d6) δ: 7.39 (d, 1H), 7.37 (d, 1H), 7.25 (s, 1H), 5.22 (s, 1H), 5.00 (s, 2H), 2.04 (overlapping s and s, 6H).
Quantity
1.49 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0.664 g
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reactant
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8 mL
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solvent
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0 (± 1) mol
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reactant
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